molecular formula C10H10Cl2O B1486652 7-Chloro-5-(chloromethyl)-2-methyl-2,3-dihydro-1-benzofuran CAS No. 57899-14-6

7-Chloro-5-(chloromethyl)-2-methyl-2,3-dihydro-1-benzofuran

Cat. No. B1486652
CAS RN: 57899-14-6
M. Wt: 217.09 g/mol
InChI Key: BWNOBYIFQYAFPW-UHFFFAOYSA-N
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Description

7-Chloro-5-(chloromethyl)-2-methyl-2,3-dihydro-1-benzofuran is a chemical compound with the molecular formula C11H12Cl2O and a molecular weight of 231.12 . It is used for research purposes .


Synthesis Analysis

While specific synthesis methods for 7-Chloro-5-(chloromethyl)-2-methyl-2,3-dihydro-1-benzofuran were not found, similar compounds have been synthesized using various methods. For instance, hexamethylenetetramine, a versatile reagent in organic synthesis, is obtained by the reaction of formaldehyde and excess of ammonia . Another method involves the Michael addition reaction of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine–2-ones with fumaric esters .


Molecular Structure Analysis

The molecular structure of this compound includes a benzofuran ring, which is a type of cyclic hydrocarbon . The carbons of the molecule are arranged in the form of a ring, and all of the carbon atoms that make up the ring are single bonded to other atoms .


Physical And Chemical Properties Analysis

7-Chloro-5-(chloromethyl)-2-methyl-2,3-dihydro-1-benzofuran is a solid at room temperature . Its molecular weight is 231.12, and its molecular formula is C11H12Cl2O .

Scientific Research Applications

Chemical Synthesis and Mechanistic Insights

The compound 7-Chloro-5-(chloromethyl)-2-methyl-2,3-dihydro-1-benzofuran has been involved in various synthetic and mechanistic studies, reflecting its utility in the preparation of diverse chemical structures and understanding reaction pathways. For instance, the oxidation and regioselective oxidative coupling of related heterocyclic phenols have demonstrated the effect of ring size on product formation and provided insights into the ease of sigmatropic rearrangement and dissociation in spirans, contributing to the broader understanding of chemical reactivity in heterocyclic compounds (Dean & Orabi, 1983). Furthermore, the thermal rearrangement of propargyl ethers to yield benzofuran derivatives has shed light on potential pathways through sigmatropic rearrangement and radical pathways, offering a method for the synthesis of halogenated benzofurans (Šarčevic̀, Zsindely, & Schmid, 1973).

Lipid-modifying Activity

The kinetic resolution of methyl esters related to 7-Chloro-5-(chloromethyl)-2-methyl-2,3-dihydro-1-benzofuran, including its structural analogues, using lipase has been explored for the synthesis of enantiomerically pure compounds. This study has potential implications in the development of lipid-modifying agents, highlighting the compound's relevance in medicinal chemistry (Ferorelli et al., 2001).

β-Amyloid Aggregation Inhibition

A significant application in the pharmaceutical field is the synthesis of derivatives of 7-Chloro-5-(chloromethyl)-2-methyl-2,3-dihydro-1-benzofuran as β-amyloid aggregation inhibitors. This research contributes to the development of potential therapeutic agents for Alzheimer's disease, demonstrating the compound's utility in addressing critical health challenges (Choi et al., 2003).

Crystallography and Material Science

The compound and its derivatives have also been studied in the context of crystallography and material science, where detailed structural analysis has provided valuable information on molecular conformations, intermolecular interactions, and the stabilization of crystal structures. Such studies are fundamental in the design and development of new materials with specific properties (Choi, Seo, Son, & Lee, 2009).

Future Directions

While specific future directions for this compound were not found, similar compounds have been used in various areas of research, including organic synthesis . Understanding the properties and behaviors of these compounds can be crucial for many biological processes .

properties

IUPAC Name

7-chloro-5-(chloromethyl)-2-methyl-2,3-dihydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O/c1-6-2-8-3-7(5-11)4-9(12)10(8)13-6/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNOBYIFQYAFPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C(=CC(=C2)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-5-(chloromethyl)-2-methyl-2,3-dihydro-1-benzofuran

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-5-(chloromethyl)-2-methyl-2,3-dihydro-1-benzofuran
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7-Chloro-5-(chloromethyl)-2-methyl-2,3-dihydro-1-benzofuran
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7-Chloro-5-(chloromethyl)-2-methyl-2,3-dihydro-1-benzofuran
Reactant of Route 5
7-Chloro-5-(chloromethyl)-2-methyl-2,3-dihydro-1-benzofuran
Reactant of Route 6
7-Chloro-5-(chloromethyl)-2-methyl-2,3-dihydro-1-benzofuran

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